3-[(Pyridin-2-yl)amino]propanoic acid hydrochloride
CAS No.: 1181458-18-3
Cat. No.: VC2653247
Molecular Formula: C8H11ClN2O2
Molecular Weight: 202.64 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1181458-18-3 |
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Molecular Formula | C8H11ClN2O2 |
Molecular Weight | 202.64 g/mol |
IUPAC Name | 3-(pyridin-2-ylamino)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H10N2O2.ClH/c11-8(12)4-6-10-7-3-1-2-5-9-7;/h1-3,5H,4,6H2,(H,9,10)(H,11,12);1H |
Standard InChI Key | BAMWCDMOHPRMKW-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)NCCC(=O)O.Cl |
Canonical SMILES | C1=CC=NC(=C1)NCCC(=O)O.Cl |
Introduction
Synthesis and Production Methods
Industrial Synthesis Protocol
The synthesis of 3-[(pyridin-2-yl)amino]propanoic acid hydrochloride typically employs cost-effective reagents and mild conditions. A patented method involves:
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Reaction of 2-aminopyridine with ethyl acrylate under catalytic acetic acid (glacial acetic acid) at 80°C .
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Acid-base workup: Hydrochloric acid addition to protonate the amino group, followed by ethyl acetate extraction .
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Purification: Sodium bicarbonate neutralization, organic phase drying, and crystallization via DMF/water mixtures .
Step | Conditions | Purpose |
---|---|---|
Reactant mixing | 2-Aminopyridine + ethyl acrylate + HAc | Initiates Michael addition |
Heating | 80°C for 12 hours | Facilitates nucleophilic attack |
Acidification | HCl addition | Protonates free amine to HCl salt |
Extraction | Ethyl acetate | Separates product from byproducts |
Crystallization | DMF/water mixture | Precipitates pure hydrochloride salt |
This method avoids column chromatography, optimizing scalability for industrial production .
Physicochemical Properties
Fundamental Data
Property | Value |
---|---|
Molecular formula | C₈H₁₁ClN₂O₂ |
Molecular weight | 202.64 g/mol |
IUPAC name | 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride |
InChI | InChI=1S/C8H10N2O2.ClH/c9-6(5-8(11)12)7-3-1-2-4-10-7;/h1-4,6H,5,9H2,(H,11,12);1H |
Canonical SMILES | C1=CC=NC(=C1)C(CC(=O)O)N.Cl |
Solubility and Stability
The hydrochloride salt exhibits enhanced solubility in polar solvents (e.g., water, methanol) due to ionic interactions. Stability is maintained under ambient conditions, but prolonged exposure to high temperatures (>200°C) induces decarboxylation and pyridine ring fragmentation .
Applications in Research and Industry
Biochemical and Pharmaceutical Research
Application | Details |
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Peptide synthesis | Serves as a non-natural amino acid building block for modified peptides |
Neurotransmitter studies | Probes interactions with GABA receptors or ion channels |
Enzyme inhibition | Investigated as a potential inhibitor of metalloenzymes |
The pyridin-2-yl group’s electron-deficient nature enables coordination with metal ions, a property explored in catalytic systems.
Synthetic Intermediates
The compound’s reactive sites (carboxylic acid, amino group) allow diversification:
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Esterification: Forms activated esters for peptide coupling.
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Reductive alkylation: Introduces lipophilic side chains to modulate bioavailability.
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Cross-coupling reactions: Participates in Suzuki-Miyaura or Buchwald-Hartwig aminations to extend the pyridine ring.
Comparative Analysis with Related Compounds
Structural and Functional Differences
Compound | Key Features | Applications |
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3-[(Pyridin-2-yl)amino]propanoic acid (free base) | Neutral form; lower solubility than HCl salt | Organic synthesis intermediates |
Ethyl 3-(pyridin-2-ylamino)propionate | Ester derivative; inert to aminolysis | Prodrug development |
2-[(Pyridin-4-yl)amino]propanoic acid | Para-pyridinyl isomer; altered bioactivity | Antimicrobial agent research |
Synthetic Efficiency
Parameter | 3-[(Pyridin-2-yl)amino]propanoic acid HCl | Ethyl Ester Analog |
---|---|---|
Reaction time | 12 hours | 24–48 hours |
Purification steps | 3 (acidification, extraction, crystallization) | 4 (including ester hydrolysis) |
Yield | ~70% | ~60% |
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